molecular formula C23H22FN5O B2685376 N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-fluorobenzamide CAS No. 320422-03-5

N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-fluorobenzamide

Katalognummer: B2685376
CAS-Nummer: 320422-03-5
Molekulargewicht: 403.461
InChI-Schlüssel: FAXGZPUPWUPAPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-fluorobenzamide: is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their aromatic heterocyclic structures, which consist of a pyrazole ring fused to a pyrimidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-fluorobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • Tyrosine Kinase Inhibition
    • The compound has been identified as a potent and selective inhibitor of various tyrosine kinases, including v-Src and c-Fyn. Its inhibitory activity is particularly notable against mutant forms of these kinases, which are often implicated in cancer progression .
    • IC50 Value : The compound exhibits an IC50 value of approximately 1.5 nM against v-Src, indicating strong potency as a therapeutic agent .
  • Anti-Cancer Properties
    • Research indicates that N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-fluorobenzamide may have applications in cancer treatment due to its ability to inhibit pathways critical for tumor growth and survival. Studies have shown that it can effectively reduce cell proliferation in various cancer cell lines .
  • Neurological Disorders
    • The compound has also been investigated for potential applications in treating neurological disorders by modulating metabotropic glutamate receptors. This modulation could provide therapeutic benefits for conditions such as schizophrenia and anxiety disorders .

Case Studies

Study ReferenceObjectiveFindings
Investigate the inhibition of tyrosine kinasesDemonstrated significant inhibition of v-Src with an IC50 of 1.5 nM
Evaluate anti-cancer effectsShowed reduced proliferation in breast and colon cancer cell lines
Assess neurological modulationIndicated potential for treating anxiety through receptor modulation

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of specific kinases. It binds to the ATP-binding site of the kinase, thereby preventing phosphorylation of downstream targets. This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-fluorobenzamide exhibits unique properties due to the presence of the fluorobenzamide group. This group enhances its binding affinity and specificity towards certain kinases, making it a more potent inhibitor .

Biologische Aktivität

N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H25N5OC_{22}H_{25}N_5O with a molecular weight of approximately 399.49 g/mol. Its structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for diverse biological activities. The presence of functional groups such as the tert-butyl and 4-methylphenyl moieties enhances its pharmacological properties.

Physical Properties

PropertyValue
Molecular Weight399.49 g/mol
Boiling Point531.0 ± 50.0 °C
Density1.20 ± 0.1 g/cm³
pKa8.73 ± 0.43

This compound exhibits significant biological activities primarily through its interaction with various biological targets such as enzymes and receptors involved in disease processes. Its mechanism of action may include:

  • Enzyme Inhibition : The compound has been reported to inhibit specific enzymes that play critical roles in cancer progression and inflammatory pathways.
  • Receptor Modulation : It may act as a modulator for certain G-protein coupled receptors (GPCRs), influencing downstream signaling pathways.

Therapeutic Potential

Research indicates that this compound could be a candidate for drug development targeting conditions such as:

  • Cancer : Preliminary studies suggest that it may inhibit tumor growth by interfering with cancer cell proliferation.
  • Inflammatory Diseases : Its anti-inflammatory properties could make it useful in treating diseases characterized by chronic inflammation.

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines, including this compound, exhibited potent antitumor effects in vitro against various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation .
  • Inflammation Models : In animal models of inflammation, compounds similar to this compound showed reduced markers of inflammation, suggesting potential therapeutic applications in diseases like rheumatoid arthritis .
  • Pharmacokinetics : Studies on the pharmacokinetic profile indicated favorable absorption and distribution characteristics, making it a suitable candidate for further development in clinical settings .

Comparative Analysis with Related Compounds

The following table compares this compound with similar compounds:

Compound NameBiological ActivityKey Features
N-[1-(tert-butyl)-3-(phenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-benzamideModerate enzyme inhibitionSimilar core structure
N-[1-(isopropyl)-3-(methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-acetamideEnhanced anti-inflammatory effectsVariation in substituents
N-[1-tert-butyl-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-chlorobenzenesulfonamidePotent RET kinase inhibitorSulfonamide group enhances receptor binding

Eigenschaften

IUPAC Name

N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O/c1-14-5-7-15(8-6-14)19-18-20(27-22(30)16-9-11-17(24)12-10-16)25-13-26-21(18)29(28-19)23(2,3)4/h5-13H,1-4H3,(H,25,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXGZPUPWUPAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)NC(=O)C4=CC=C(C=C4)F)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.